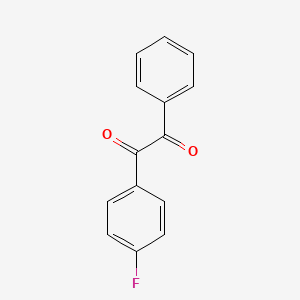

4-Fluorobenzil

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQPFVOJZNRINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3834-66-0 | |

| Record name | 4-Fluorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Fluorobenzil

Advanced Synthetic Routes to 4-Fluorobenzil

The preparation of this compound can be achieved through various synthetic routes, each with distinct advantages and precursor requirements. These methods include optimizations of classical pathways, the development of novel catalytic systems, and specialized techniques for radiolabeling.

Optimized Classical Synthesis of this compound from Precursors (e.g., trichloroacetaldehyde with fluorobenzene (B45895) followed by transformations)

A classical approach to benzil (B1666583) structures can be adapted from the well-known synthesis of DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane). By analogy, this route to this compound would begin with the condensation of trichloroacetaldehyde (chloral) with fluorobenzene. The resulting product, 1,1,1-trichloro-2-(4-fluorophenyl)-2-phenylethane, would then undergo a series of transformations. rsc.org These transformations typically involve elimination and oxidation steps to furnish the final α-diketone structure.

Another established classical route involves a two-step process starting from appropriate aldehyde precursors. This pathway first involves a benzoin-type condensation, followed by the oxidation of the resulting α-hydroxyketone (benzoin) intermediate. For this compound, this would involve the cross-benzoin condensation between benzaldehyde (B42025) and 4-fluorobenzaldehyde (B137897) to form 4-fluorobenzoin (2-hydroxy-1-(4-fluorophenyl)-2-phenylethanone). This intermediate is then oxidized to yield this compound. nih.gov An optimized and common method for this oxidation step utilizes copper(II) acetate (B1210297) with a co-oxidant like ammonium (B1175870) nitrate (B79036) in an acetic acid solution, which efficiently converts the secondary alcohol of the benzoin (B196080) to a ketone. nih.gov

Table 1: Reagents for Classical Oxidation of Fluorobenzoin to Fluorobenzil nih.gov Interactive Data Table

| Oxidizing Agent | Co-oxidant / Catalyst | Solvent |

|---|---|---|

| Copper(II) Acetate | Ammonium Nitrate | 80% Acetic Acid |

The reaction using copper(II) acetate is generally refluxed for approximately 90 minutes. Upon cooling, the this compound product typically precipitates as a solid and can be purified by washing and recrystallization from ethanol. nih.gov

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry seeks to improve efficiency through catalysis. One novel catalytic approach for preparing fluorinated benzils involves the oxidation of alkyne precursors. A facile protocol using a palladium chloride (PdCl2) catalyst in dimethyl sulfoxide (B87167) (DMSO) has been developed for the synthesis of fluorinated benzil derivatives from corresponding bistolane (diphenylacetylene) compounds. researchgate.net For the unsymmetrical this compound, the precursor would be 1-(4-fluorophenyl)-2-phenylacetylene. The proposed mechanism for this transformation involves the palladium(II)-catalyzed oxidation of the alkyne. beilstein-journals.org

Another potential catalytic strategy is the one-pot synthesis of unsymmetrical benzils from aryl methyl ketones and arenes. This method employs selenous acid (H2SeO3) as a key reagent, catalyzed by p-toluenesulfonic acid monohydrate, although its specific application to fluorinated substrates like this compound would require further investigation. acs.org

Regioselective Fluorination Strategies for Benzil Scaffolds

The direct and regioselective fluorination of a pre-formed benzil scaffold to produce this compound is a significant synthetic challenge. The primary difficulty lies in the lack of inherent directing groups or sufficient electronic differentiation between the two phenyl rings in the benzil molecule to control the position of electrophilic fluorination. numberanalytics.com

Strategies for regioselective fluorination typically rely on strong activating groups or specifically placed directing groups to guide the fluorinating agent to a particular C-H bond. For instance, palladium-catalyzed ortho-C-H fluorination often requires a directing group like a pyrazole (B372694) or quinoxaline (B1680401) to achieve regioselectivity. quora.comresearchgate.net Similarly, the regioselective fluorination of benzo Current time information in Bangalore, IN.escholarship.orgmdpi.comtriazin-7-ones with Selectfluor is dictated by activation from an enamine-like nitrogen atom. mdpi.com As the benzil scaffold lacks such features, direct selective fluorination is not a commonly reported or straightforward method for preparing this compound. The synthesis is more readily achieved by assembling the molecule from a pre-fluorinated precursor.

Microwave-Assisted Radiosynthesis of Fluorinated Benzil Analogs (e.g., 4-[18F]fluorobenzil)

The synthesis of radiolabeled analogs of benzil is of significant interest for applications in positron emission tomography (PET) imaging. Research has confirmed the synthesis of 4-[18F]fluorobenzil, intended for use as a PET radiotracer. uthsc.edu The synthesis of such compounds often utilizes microwave-assisted techniques to accelerate the reaction and improve radiochemical yields, which is crucial given the short half-life of fluorine-18 (B77423) (approx. 110 minutes). bohrium.comucla.edu

The general strategy for introducing the [18F] label involves a nucleophilic aromatic substitution (SNAr) reaction. For 4-[18F]fluorobenzil, this would likely involve a precursor such as 4-nitrobenzil. uthsc.edu In this process, the nitro group, which is a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack by the [18F]fluoride ion.

The radiosynthesis is typically performed in an automated synthesis unit. The [18F]fluoride is first activated, often by forming a complex with a cryptand like Kryptofix 2.2.2 (K222) and a base such as potassium carbonate. This complex is then reacted with the precursor dissolved in an aprotic polar solvent like acetonitrile (B52724) or DMSO. Microwave irradiation is used to rapidly heat the reaction mixture, significantly reducing the synthesis time. escholarship.orgresearchgate.netresearchgate.net Following the reaction, the crude product, 4-[18F]fluorobenzil, is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity before use. uthsc.edu

Table 2: Typical Conditions for Microwave-Assisted Radiofluorination escholarship.orguthsc.eduresearchgate.net Interactive Data Table

| Component | Function | Example |

|---|---|---|

| Radionuclide | PET Isotope | [18F]Fluoride |

| Precursor | Substrate for Fluorination | 4-Nitrobenzil |

| Activating Agent | Enhances Fluoride Nucleophilicity | Kryptofix 2.2.2 / K2CO3 |

| Solvent | Aprotic Polar | Acetonitrile (MeCN) or DMSO |

| Heating Method | Rapid Energy Transfer | Microwave Irradiation |

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound provides insight into reaction kinetics, potential byproducts, and opportunities for optimization. The key steps in the most common synthetic routes are the benzoin condensation and the subsequent oxidation.

Elucidation of Reaction Intermediates and Transition States

The classical synthesis of this compound often proceeds via a 4-fluorobenzoin intermediate. The formation of this intermediate through benzoin condensation is a well-studied umpolung (reactivity reversal) reaction. When catalyzed by a nucleophile like the cyanide ion, the reaction begins with the attack of cyanide on the carbonyl carbon of an aldehyde (e.g., 4-fluorobenzaldehyde). mdpi.com This forms a cyanohydrin, which then loses a proton to form a carbanion. This carbanion, known as the Breslow intermediate, is stabilized by the adjacent nitrile and aromatic ring. mdpi.com The electron-withdrawing nature of the fluorine atom at the para-position is expected to further stabilize this key anionic intermediate. This stabilized nucleophile then attacks a second aldehyde molecule (e.g., benzaldehyde). Subsequent collapse of the resulting adduct and elimination of the cyanide catalyst yields the α-hydroxyketone (4-fluorobenzoin). researchgate.netmdpi.com

The subsequent oxidation of 4-fluorobenzoin to this compound also involves key intermediates. When using an oxidant like nitric acid, the mechanism is believed to proceed through the formation of a hemiketal intermediate. ijarsct.co.in In oxidations involving peroxides, a pathway analogous to the Baeyer-Villager oxidation may occur. mdpi.com Computational studies using Density Functional Theory (DFT) on the oxidation of benzoin have been used to model the reaction path and characterize the transition states, such as the breaking of the C-C and O-O bonds in peroxide-mediated pathways. mdpi.com The presence of the fluorine atom would influence the electronic structure of these intermediates and transition states, affecting the reaction's activation energy. For instance, the electron-withdrawing effect of fluorine would increase the partial positive charge on the carbonyl carbons, potentially making them more susceptible to nucleophilic attack by the oxidizing species.

Role of Catalyst Systems in Reaction Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound are significantly influenced by the choice of catalyst. In the predominant synthetic pathway involving the oxidation of 4-fluorobenzoin, the catalyst plays a pivotal role in determining the reaction rate, yield, and purity of the final product.

A notable method for the oxidation of the α-hydroxyketone precursor involves a system of copper(II) acetate and ammonium nitrate in aqueous acetic acid. rowan.edu In this reaction, the copper(II) salt acts as the catalyst for the oxidation process. While specific yield data for this compound using this exact system is not extensively reported in comparative studies, this method is a recognized protocol for the synthesis of benzil derivatives. rowan.edu

The development of more environmentally benign and efficient catalytic systems is an active area of research. For the broader class of benzil syntheses from benzoins, various catalytic systems have been investigated, offering insights into potential catalysts for this compound production. These include manganese(II) Schiff base complexes and nanocrystalline magnesium oxide (nano-MgO), which have shown high efficiency in the oxidation of benzoin derivatives.

For instance, the oxidation of benzoin to benzil using a manganese(II) Schiff base complex with hydrogen peroxide as a green oxidant proceeds at room temperature with high yields. Similarly, nano-MgO has been employed as a heterogeneous catalyst for the aerobic oxidation of benzoins, offering advantages such as milder reaction conditions and high selectivity. While these catalysts have not been explicitly documented for the synthesis of this compound in comparative tables, their success with other benzil derivatives suggests their potential applicability.

In the context of Friedel-Crafts acylation as a potential route, the choice of catalyst is crucial for activating the acylating agent and promoting the reaction with the fluorinated aromatic substrate. Lewis acids such as aluminum chloride are traditionally used. However, modern advancements have introduced more efficient and reusable catalysts. For the related synthesis of fluorobenzophenones from fluorobenzene, composite catalysts of trifluoromethanesulfonic acid (TfOH) and rare earth triflates, such as lanthanum triflate (La(OTf)3), have demonstrated high selectivity and yields. sioc-journal.cn For example, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)3 and TfOH catalyst system at 140 °C for 4 hours resulted in a 99% selectivity and 87% yield of the para-substituted product. sioc-journal.cn This highlights the potential for using advanced catalyst systems to achieve high efficiency and regioselectivity in the synthesis of fluorinated aromatic ketones.

Below are data tables illustrating the performance of different catalytic systems in reactions relevant to the synthesis of this compound.

Table 1: Catalytic Oxidation of 4-Fluorobenzoin Precursor

| Catalyst System | Oxidant | Solvent | Reaction Conditions | Yield (%) | Reference |

| Copper(II) acetate, Ammonium nitrate | - | 80% Acetic Acid | Reflux | Not specified | rowan.edu |

Note: This table reflects a known method for the synthesis of fluoro-substituted benzil derivatives. Specific yield for this compound is not detailed in the available literature.

Table 2: Catalytic Performance in the Friedel-Crafts Acylation of Fluorobenzene

| Catalyst System | Acylating Agent | Temperature (°C) | Time (h) | Selectivity (para) | Yield (%) | Reference |

| La(OTf)₃, TfOH | Benzoyl chloride | 140 | 4 | 99% | 87% | sioc-journal.cn |

| Cu(OTf)₂ | 4-Fluorobenzoyl chloride | Not specified | Not specified | 80% (ortho/para) | 68% |

Note: This table showcases catalyst efficiency in the synthesis of fluorobenzophenones, a reaction analogous to a potential Friedel-Crafts route to this compound.

Reactivity and Mechanistic Investigations of 4 Fluorobenzil

Electrophilic Aromatic Substitution Reactions

4-Fluorobenzil is a valuable building block for creating fluorinated derivatives through electrophilic aromatic substitution, a process that can enhance the biological activity of potential drug candidates. chemimpex.com

The fluorine atom attached to the benzene (B151609) ring in this compound has a dual influence on electrophilic aromatic substitution reactions. Fluorine is the most electronegative element and strongly withdraws electron density from the ring through its inductive effect (-I effect). vaia.com This withdrawal of electrons deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. vaia.comresearchgate.net In fact, fluorine's inductive effect is stronger than that of other halogens, leading to greater deactivation. vaia.com

Despite its deactivating nature, the fluorine substituent is an ortho, para-director in electrophilic aromatic substitution reactions. vaia.comcsbsju.edu The resonance effect, which involves the donation of a lone pair from the fluorine atom, increases the electron density specifically at the ortho and para positions of the aromatic ring. csbsju.edu This makes these positions more susceptible to attack by electrophiles.

The stability of the cationic intermediate (arenium ion) formed during the reaction also plays a crucial role. When the electrophile attacks the ortho or para position, one of the resonance structures of the intermediate allows the positive charge to be adjacent to the fluorine atom. The fluorine can then help to delocalize the positive charge through its lone pairs, stabilizing this intermediate more than the one formed from meta attack. Consequently, the activation energy for ortho and para substitution is lower, leading to the preferential formation of these products. csbsju.edu It has been observed that electrophilic aromatic substitution on fluorobenzene (B45895) can result in as much as 90% of the para-substituted product. researchgate.net

| Effect of Fluorine Substituent | Influence on Electrophilic Aromatic Substitution |

| Inductive Effect (-I) | Deactivates the aromatic ring by withdrawing electron density. vaia.com |

| Resonance Effect (+R) | Donates electron density to the aromatic ring, particularly at the ortho and para positions. csbsju.edu |

| Overall Electronic Effect | Net deactivating, but less so than other halogens in some cases. researchgate.net |

| Directing Effect | Ortho, para-director. vaia.comcsbsju.edu |

Influence of Fluorine on Ring Activation/Deactivation

Nucleophilic Addition and Condensation Reactions

The diketone functional group in this compound is susceptible to nucleophilic attack, allowing for a variety of addition and condensation reactions. cymitquimica.com

Research has shown that this compound, along with its counterpart 4,4'-difluorobenzil, is a key precursor in the synthesis of novel difluoroaromatic compounds that feature a central heterocyclic group. researchgate.netresearchgate.net These reactions typically involve the condensation of the diketone with a binucleophilic reagent containing nitrogen.

For instance, this compound can be reacted with diamino compounds to form complex heterocyclic systems. A notable example is the reaction of this compound with 3,4-diaminobenzoic acid in boiling acetic acid with sodium acetate (B1210297). googleapis.comgoogle.com This condensation reaction leads to the formation of quinoxaline (B1680401) derivatives, which are an important class of nitrogen-containing heterocyclic compounds. google.com These reactions are fundamental in creating larger, more complex molecules with potential applications in medicinal chemistry, such as antiviral agents. googleapis.comgoogle.com

Derivatives of 4-fluorobenzyl have also been used in the synthesis of other heterocyclic systems like vaia.comcsbsju.eduCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-8(7H)-one, which have shown potential as pharmaceutical agents. lmaleidykla.ltlmaleidykla.lt

While direct reactions of this compound with iminodiacetic acid are not extensively detailed in the provided search results, the reactivity of the benzil (B1666583) core suggests the potential for such condensations. The carbonyl groups of this compound can react with amines, and this principle extends to amino acids and their derivatives. The formation of iminodiacetate (B1231623) derivatives would likely involve the reaction of the carbonyl groups with the secondary amine of iminodiacetic acid, potentially leading to the formation of a heterocyclic ring system, though specific examples for this compound are not explicitly documented in the available results. However, the use of 4-fluorobenzyl moieties in the synthesis of complex molecules, including those with piperazine (B1678402) rings (a related diamine structure), has been reported. yok.gov.trunige.it

Reactions with Nitrogen-Containing Heterocycles (e.g., synthesis of difluoroaromatic compounds with heterocyclic central groups)

Redox Chemistry of this compound

The redox chemistry of this compound involves both the oxidation and reduction of the molecule. The diketone moiety is the primary site for these transformations.

The oxidation of benzil-type compounds can be achieved using various oxidizing agents. For example, a related synthesis of benzil from benzoin (B196080) utilizes copper(II) acetate and ammonium (B1175870) nitrate (B79036) in acetic acid. google.com It is plausible that this compound could undergo further oxidation under strong conditions, though specific products are not detailed in the search results. An impurity in a derivative of 7-(4-fluorobenzyl)- vaia.comcsbsju.eduCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine-3,8(2H, 7H)-dione was identified as a result of oxidation, indicating the susceptibility of related structures to oxidative decomposition. lmaleidykla.ltlmaleidykla.lt

Photoreduction and Photooxidation Pathways

The photochemistry of benzil and its derivatives is characterized by the reactivity of their excited states, which can undergo reduction or oxidation depending on the reaction conditions.

Photoreduction:

The photoreduction of benzil and its substituted analogues typically involves the excitation of the molecule to its triplet state, which then abstracts a hydrogen atom from a suitable donor, such as a solvent or an amine. In the case of unsymmetrically substituted benzils, the reduction is selective, with one of the two carbonyl groups being preferentially reduced. researchgate.net The benzoyl group attached to the phenyl ring with a more electron-withdrawing substituent is more susceptible to reduction. researchgate.net Following this trend, in this compound, the carbonyl group adjacent to the fluorinated phenyl ring would be the expected site of reduction.

The general pathway for the photoreduction of benzil in the presence of a hydrogen donor like triethylamine (B128534) (TEA) proceeds through an initial electron transfer from the amine to the excited benzil molecule. This is followed by protonation to yield a ketyl radical. Subsequent reactions of this radical can lead to the formation of benzoin and other products like hydrobenzoin. researchgate.net The presence of a photocatalyst such as titanium dioxide (TiO₂) can also facilitate this reduction. researchgate.net

Photooxidation:

The photooxidation of benzil is a well-documented process that occurs in the presence of molecular oxygen. nih.gov Upon irradiation, the excited triplet state of benzil can react with oxygen to form a variety of oxidation products. In oxygenated benzene solutions, the photooxidation of benzil yields phenyl benzoate, benzoic acid, and biphenyl. nih.gov A key intermediate in this process, particularly in polymer matrices, is benzoyl peroxide, which is formed in nearly quantitative yields. nih.govscilit.com This transformation is believed to proceed via the addition of molecular oxygen to the triplet benzil, forming a 1,4-biradical, which then rearranges and cleaves to form a benzoylperoxy-benzoyl radical pair. nih.gov For this compound, a similar pathway is anticipated, likely leading to a mixture of fluorinated and non-fluorinated benzoic acid and related peroxide derivatives.

Table 1: Summary of Photoreduction and Photooxidation Products of Benzil Derivatives

| Reaction Type | Reactant | Key Products | Reference(s) |

| Photoreduction | Benzil | Benzoin, Benzilpinacols, Benzoic acid derivatives | researchgate.net |

| Photooxidation | Benzil | Phenyl benzoate, Benzoic acid, Biphenyl, Benzoyl peroxide | nih.gov |

Electrochemical Behavior and Redox Potentials

The electrochemical properties of benzil and its derivatives have been investigated using techniques like cyclic voltammetry. These studies reveal that the reduction of these compounds typically occurs in two successive one-electron steps. innovareacademics.in

The first step is a reversible reduction to form a stable anion radical. The second step involves the addition of another electron to form a dianion, which is generally less stable and can react with proton donors in the medium. innovareacademics.in The presence of substituents on the phenyl rings significantly influences the redox potentials of these processes.

In alkaline solutions, the reduction of substituted benzils often shows two reversible one-electron waves, corresponding to the formation of the anion radical and the dianion. innovareacademics.in However, in the presence of a proton donor like an alcohol, the second reduction wave tends to become irreversible and shifts to more positive potentials. This is attributed to the rapid protonation of the dianion. innovareacademics.in

The electrochemical oxidation of benzil derivatives has been studied to a lesser extent. However, the initial electron transfer is a key step in many of its chemical reactions. The oxidation potential of these compounds would also be influenced by the nature of the substituents.

Table 2: Electrochemical Reduction Data for Substituted Benzils in Alcoholic Medium

| Compound | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | Reference(s) |

| Benzil | -0.825 | -0.75 | innovareacademics.in |

| 2'-chloro-4-methoxy-3-nitro benzil | -0.37, -0.82 | -0.32, -0.68 | researchgate.net |

| 4,4'-dibromo benzil | -0.35, -1.05 | -0.21 | innovareacademics.in |

Note: The data presented is for illustrative purposes to show the effect of substitution on redox potentials and may not be directly comparable due to different experimental conditions.

Computational Chemistry and Theoretical Studies of 4 Fluorobenzil

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and predicting the spectroscopic behavior of 4-Fluorobenzil and related compounds. set-science.com

The introduction of a fluorine atom to the benzil (B1666583) structure significantly alters the electronic landscape of the molecule. Quantum chemical calculations, such as Mulliken atomic charge analysis, are used to quantify the distribution of electron density across the molecule. nih.gov The high electronegativity of the fluorine atom causes a withdrawal of electron density from the carbon atom to which it is attached (the C4 position of the phenyl ring).

Studies on fluorinated aromatic compounds have demonstrated that the charge densities on the carbon atoms bonded to fluorine are a key parameter of interest. researchgate.net For instance, in a study analyzing various fluorobenzils, geometry optimizations were performed at the B3LYP/6-31G(p,d) level of theory to calculate atomic charges. nih.gov This analysis reveals that the carbon atom directly bonded to fluorine becomes more electropositive compared to the equivalent carbon in an unsubstituted benzil molecule. This polarization is a critical factor influencing the molecule's intermolecular interactions and reactivity.

Table 1: Calculated Mulliken Atomic Charges for Atoms in this compound Note: This table is illustrative, based on typical findings from DFT calculations on similar fluorinated compounds. Exact values can vary with the level of theory and basis set used.

| Atom | Calculated Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.3 to +0.4 |

| Carbonyl Oxygen (O=C) | -0.4 to -0.5 |

| Fluorine (F) | -0.2 to -0.3 |

The charge density distribution is fundamental to understanding the molecule's electrostatic potential, which maps regions of electrophilic and nucleophilic character. mdpi.comresearchgate.net The negative potential is typically concentrated around the electronegative oxygen and fluorine atoms, while positive potential is found around the hydrogen atoms. set-science.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comnumberanalytics.com

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com In this compound, the electron-withdrawing fluorine atom can lower the energy of both the HOMO and LUMO compared to unsubstituted benzil. DFT calculations are used to determine these orbital energies precisely. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are representative for demonstrating the application of FMO theory.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 | Electron Donor (Nucleophile) |

| LUMO | -1.8 | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of Chemical Reactivity |

The analysis of the HOMO and LUMO compositions reveals that they are typically of π-character, distributed across the aromatic rings and the dicarbonyl system. researchgate.net This distribution is crucial for predicting the outcomes of pericyclic reactions and understanding interactions with other molecules, such as in enzyme active sites. wikipedia.org

Quantum chemical calculations are widely used to predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These predictions are valuable for structure verification and for understanding how electronic structure influences spectroscopic signals. biorxiv.org

For this compound, a direct correlation has been found between the calculated charge density on the carbon atom attached to fluorine and its corresponding ¹³C and ¹⁹F NMR chemical shifts. researchgate.net This demonstrates that the electronic effects captured by theoretical models have a direct and predictable experimental consequence. Machine learning and quantum mechanics (QM) based methods are increasingly combined to improve the accuracy of ¹⁹F NMR chemical shift predictions for fluorinated molecules. chemrxiv.org The process often involves calculating the magnetic shielding tensors for the optimized molecular geometry, which are then used to determine the chemical shifts relative to a standard.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with the surrounding environment. nih.govyoutube.com These simulations solve Newton's equations of motion for a system of atoms, offering a dynamic picture of the molecule's behavior. mdpi.com

The flexibility of this compound is primarily determined by the rotation around the single bonds connecting the two carbonyl groups and the bonds linking the carbonyl carbons to the phenyl rings. Conformational analysis involves studying the molecule's potential energy as a function of these dihedral angles. maricopa.edulibretexts.org

The rotation around the central C-C bond in benzil-like structures is of particular interest. Different conformations, such as staggered and eclipsed forms, have different energies due to torsional and steric strain. maricopa.eduscribd.com The energy difference between the most stable and least stable conformations defines the rotational barrier. maricopa.edu The presence of the fluorine substituent can influence these barriers through steric and electronic effects. For example, studies on other fluorinated molecules have shown that fluorine can favor specific conformations due to dipole-dipole interactions. beilstein-journals.org In this compound, the key dihedral angle is that between the two phenyl rings. The molecule is not planar, and the extent of twisting is a balance between conjugative stabilization (favoring planarity) and steric hindrance (favoring a twisted conformation).

Table 3: Key Dihedral Angles in this compound for Conformational Analysis Note: Angles describe the orientation of different parts of the molecule.

| Dihedral Angle | Description | Significance |

|---|---|---|

| O=C-C=O | Torsion between the two carbonyl groups | Defines the relative orientation of the dione (B5365651) moiety |

| F-C-C=O | Torsion of the fluorophenyl ring relative to the adjacent carbonyl | Influences conjugation and steric interactions |

The rotational barriers in such systems can be modulated by factors like intramolecular hydrogen bonds, although this is less relevant for this compound itself. chemistryviews.org

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. google.com MD simulations are an excellent tool for exploring these solvent effects by explicitly including solvent molecules in the simulation box. rsc.org

For this compound, the polarity of the solvent can influence its preferred conformation. Polar solvents may stabilize conformations with a larger dipole moment. The flexibility of molecules in solution is a key factor in processes like enzyme inhibition, where the molecule must adapt its conformation to fit into a binding site. mdpi.comresearchgate.net Simulations can reveal how the solvent-accessible surface area changes with different conformations and how water molecules or other solvents might mediate intramolecular or intermolecular interactions. mdpi.com The reactivity of this compound, particularly the accessibility of the electrophilic carbonyl carbons, can be altered by the solvent's ability to solvate and stabilize charged intermediates or transition states.

Conformational Analysis and Rotational Barriers (e.g., dihedral angles and rotational restrictions)

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org By identifying key physicochemical properties and structural features that influence a compound's activity, QSAR models can be used to predict the activity of novel compounds, guide lead optimization, and provide insights into the mechanism of action. neovarsity.orgnih.gov

Both 2D and 3D-QSAR models have been developed to understand the inhibitory activity of fluorobenzil analogs against various enzymes, particularly mammalian carboxylesterases (CEs). nih.gov These models are crucial for elucidating the structural requirements for potent and selective inhibition.

2D-QSAR models correlate biological activity with 2D structural descriptors, such as topological indices, connectivity indices, and counts of specific atoms or functional groups. researchgate.netresearchgate.net These models are computationally less intensive and can provide valuable information about the general structural features that are important for activity. For instance, a 2D-QSAR study on a series of inhibitors might reveal that the presence of a hydrogen bond donor at a specific position is beneficial for activity. turkjps.org

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.govdrugdesign.org These methods require the alignment of the compounds in a common coordinate system and then calculate steric and electrostatic fields around them. drugdesign.org The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). cresset-group.com

A study on the inhibition of mammalian carboxylesterases by fluorobenzil analogs generated 3D-QSAR models with significant predictive power. nih.gov The linear correlation coefficients (r²) for the observed versus predicted inhibitory constants (Ki) ranged from 0.65 to 0.89. nih.gov Furthermore, the cross-validated correlation coefficients (q²), a measure of the model's predictive ability, were also high, suggesting the robustness of the models. nih.gov For example, CoMFA-based models for benzil analogs described 88%, 95%, and 76% of the observed activity for human intestinal carboxylesterase (hiCE), human carboxylesterase 1 (hCE1), and rabbit carboxylesterase (rCE), respectively. researchgate.net

These 3D-QSAR models have highlighted the importance of steric and electrostatic interactions in determining the inhibitory potency and selectivity of fluorobenzil analogs. nih.govmetabolomics.se For instance, the models have shown that the spatial arrangement of the carbonyl oxygens in the 1,2-dione moiety plays a crucial role in selectivity towards different carboxylesterase isoforms. metabolomics.se

Electronic Parameters: The electronic properties of the substituents on the phenyl rings significantly affect the reactivity of the 1,2-dione core, which is crucial for the inhibition of enzymes like carboxylesterases. nih.gov The Hammett substitution constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent, has been shown to correlate with inhibitory activity. mlsu.ac.in For example, withdrawing electron density from the carbonyl carbons can enhance their electrophilicity, making them more susceptible to nucleophilic attack by the active site serine of carboxylesterases. nih.gov

Steric Parameters: The size and shape of the molecule and its substituents play a critical role in how it fits into the active site of a target enzyme. mlsu.ac.in Steric parameters, such as Taft's steric parameter (Es) and STERIMOL parameters (L, B1, B5), which describe the dimensions of a substituent, have been used in QSAR models to account for these effects. metabolomics.se 3D-QSAR contour maps often reveal regions where bulky substituents are either favorable or unfavorable for activity. nih.gov For benzil analogs, the volume of the substituents has been shown to be a key determinant of isoform-selectivity. researchgate.net

Hydrophobic Parameters: The hydrophobicity of a compound, often quantified by the partition coefficient (log P) or the hydrophobic substituent constant (π), influences its ability to cross cell membranes and bind to hydrophobic pockets within the enzyme's active site. mlsu.ac.in While important for many drug classes, the inhibitory potency of fluorobenzils against carboxylesterases was not found to be dramatically increased by fluorine substitution, which alters hydrophobicity, as compared to the parent benzil molecule. nih.gov

Charge Distribution: The distribution of partial charges within the molecule is a critical factor. Studies have shown a positive correlation between the charge on the hydroxyl carbon atom and the carbonyl oxygen in related benzoin (B196080) analogs and their inhibitory activity against carboxylesterases. nih.gov

A study on fluorobenzil-mediated inhibition of carboxylesterases found that the charge distribution within the central carbon atoms of the dione moiety is an important factor in their inhibitory mechanism. nih.gov

Table 1: Physicochemical Parameters and Their Relevance in QSAR Studies

| Parameter Category | Specific Parameter | Description | Relevance to Biological Activity |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Measures the electron-donating or -withdrawing ability of a substituent. mlsu.ac.in | Influences the reactivity of the pharmacophore. nih.gov |

| Steric | Taft's Steric Parameter (Es) | Quantifies the steric bulk of a substituent. mlsu.ac.in | Affects the fit of the molecule in the binding site. researchgate.netmetabolomics.se |

| Steric | STERIMOL Parameters | Describe the length and width of a substituent. metabolomics.se | Provides a more detailed description of the substituent's shape. metabolomics.se |

| Hydrophobic | Partition Coefficient (log P) | Measures the lipophilicity of a molecule. mlsu.ac.in | Influences membrane permeability and binding to hydrophobic pockets. mlsu.ac.in |

| Charge | Partial Atomic Charges | The distribution of electron density across the molecule. nih.gov | Determines electrostatic interactions with the target protein. nih.gov |

A key application of QSAR models is the prediction of the biological activity of novel, untested compounds. nih.govnih.gov By using a validated QSAR model, researchers can virtually screen libraries of designed compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. neovarsity.org This approach can significantly reduce the time and cost associated with drug discovery. nih.gov

For fluorobenzil derivatives, predictive QSAR models have been developed based on the structural and physicochemical information gathered from known analogs. nih.gov These models are typically built using a training set of compounds with known activities and then validated using an external test set of compounds that were not used in the model development. d-nb.info A high predictive correlation coefficient for the test set indicates a robust and reliable model.

For example, 3D-QSAR models for fluorobenzil analogs inhibiting carboxylesterases have demonstrated good predictive power, with q²/r² ratios close to unity. nih.gov This suggests that these models can be effectively used to assess the potential inhibitory activity of new fluorobenzil derivatives. nih.gov The insights gained from the QSAR contour maps, which highlight favorable and unfavorable regions for steric and electrostatic interactions, can guide the rational design of more potent and selective inhibitors. nih.gov For instance, an integrated model combining benzil and other inhibitor scaffolds suggested that future inhibitors could be optimized for selectivity and potency by combining the 1,2-dione of the benzil structure with a long alkyl chain from another inhibitor class. metabolomics.se

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzil |

| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione |

| 1,2-bis[2,4-bis(trifluoromethyl)phenyl]ethane-1,2-dione |

| Benzoin |

Advanced Spectroscopic Characterization and Elucidation of 4 Fluorobenzil

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 4-Fluorobenzil, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous assignment of all atoms and offers insights into the molecule's preferred conformation.

The presence of a single fluorine atom introduces distinct changes in the NMR spectra compared to the parent benzil (B1666583) molecule, serving as a powerful probe of the electronic structure. researchgate.netnih.gov The ¹H, ¹³C, and ¹⁹F NMR spectra are instrumental in confirming the molecular structure. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the aromatic region. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet, while the protons on the 4-fluorophenyl ring exhibit a more defined splitting pattern due to coupling with the ¹⁹F nucleus. The protons ortho to the fluorine atom (H-2', H-6') appear as a doublet of doublets due to coupling with both the adjacent meta protons and the fluorine atom. The meta protons (H-3', H-5') also show characteristic splitting.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The carbonyl carbons of the α-diketone moiety are the most deshielded, appearing far downfield (typically 190-200 ppm). libretexts.org The carbon atom directly bonded to fluorine (C-4') exhibits a large one-bond C-F coupling constant (¹JCF), resulting in a distinct doublet. The fluorine atom also influences the chemical shifts of the other carbons in the fluorinated ring through two-bond (²JCF) and three-bond (³JCF) couplings. The signals for the carbons in the unsubstituted ring are assigned based on standard chemical shift predictions and comparison with benzil. The wide chemical shift range in ¹³C NMR ensures that signals rarely overlap, allowing for the clear distinction of each carbon atom. libretexts.org

¹⁹F NMR Spectroscopy: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. magritek.com The spectrum of this compound shows a single resonance for the fluorine atom. Its chemical shift is sensitive to the electronic environment and can provide information about intermolecular interactions. The large chemical shift dispersion in ¹⁹F NMR (up to 800 ppm) makes it an excellent tool for identifying fluorine-containing compounds. azom.comlcms.cz A correlation has been observed between the charge on the fluorine-bearing carbon atom and the corresponding ¹³C and ¹⁹F chemical shifts. researchgate.net

Interactive Data Table: Representative NMR Data for this compound (in CDCl₃)

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

| ¹H | H-2, H-6 | ~7.9-8.0 | m | - |

| ¹H | H-3, H-5 | ~7.5-7.6 | m | - |

| ¹H | H-4 | ~7.6-7.7 | m | - |

| ¹H | H-2', H-6' | ~8.0-8.1 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |

| ¹H | H-3', H-5' | ~7.1-7.2 | t | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |

| ¹³C | C=O (unsubst.) | ~194-196 | s | - |

| ¹³C | C=O (F-subst.) | ~193-195 | d | ³JCF ≈ 3-4 |

| ¹³C | C-1 | ~132-134 | s | - |

| ¹³C | C-4 | ~134-135 | s | - |

| ¹³C | C-2, C-6 | ~129-131 | s | - |

| ¹³C | C-3, C-5 | ~128-129 | s | - |

| ¹³C | C-1' | ~129-130 | d | ²JCF ≈ 3-4 |

| ¹³C | C-4' | ~166-168 | d | ¹JCF ≈ 250-260 |

| ¹³C | C-2', C-6' | ~132-133 | d | ²JCF ≈ 9-10 |

| ¹³C | C-3', C-5' | ~115-117 | d | ³JCF ≈ 22-23 |

| ¹⁹F | F-4' | ~ -105 to -115 | m | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra and confirming the through-bond and through-space connectivity of atoms. wikipedia.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds. huji.ac.il For this compound, cross-peaks would be observed between the ortho (H-2', H-6') and meta (H-3', H-5') protons on the fluorinated ring, confirming their adjacency. Similarly, correlations among the H-2/6, H-3/5, and H-4 protons of the unsubstituted ring would establish their connectivity. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. wikipedia.orgnanalysis.com The HSQC spectrum of this compound would show a cross-peak connecting each proton signal to its corresponding carbon signal. For example, the signals for H-2'/H-6' would correlate with the C-2'/C-6' signal, and the H-3'/H-5' signals would correlate with the C-3'/C-5' signal, confirming the C-H attachments in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together molecular fragments. wikipedia.org In this compound, HMBC would show correlations from the H-2'/H-6' protons to the adjacent carbonyl carbon and to C-4'. The protons of the unsubstituted ring would show correlations to their adjacent carbonyl carbon, linking the two halves of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. slideshare.net NOESY can provide valuable information about the three-dimensional structure and preferred conformation of the molecule, such as the relative orientation of the two phenyl rings.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Conformational Studies

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to the vibrations of its key structural motifs: the α-diketone and the two distinct aromatic rings.

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the two carbonyl groups. In α-dicarbonyl compounds like benzil, these two C=O stretches can couple, leading to symmetric and asymmetric stretching modes. The presence of the electron-withdrawing fluorine atom on one ring can influence the frequency and intensity of these bands compared to unsubstituted benzil. These stretches typically appear in the region of 1650-1700 cm⁻¹.

Aromatic Ring Vibrations: The spectra show multiple bands corresponding to C-C stretching vibrations within the aromatic rings (typically 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.

Carbon-Fluorine (C-F) Stretching: A strong, characteristic absorption band for the C-F stretching vibration is expected in the IR spectrum, typically in the range of 1150-1250 cm⁻¹. This band is a clear indicator of the fluorine substitution.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak |

| Carbonyl Stretch | C=O | 1660 - 1690 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1580 - 1610 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1500 | Medium |

| C-F Stretch | Ar-F | 1150 - 1250 | Strong |

| C-H Bending (out-of-plane) | Ar-H | 700 - 900 | Strong |

Comparing the vibrational spectrum of this compound to that of unsubstituted benzil and other halogenated derivatives provides insight into the electronic effects of the substituent. The introduction of the electronegative fluorine atom on the phenyl ring generally leads to a slight increase in the C=O stretching frequency. This is attributed to the inductive electron-withdrawing effect of fluorine, which shortens and strengthens the carbonyl bond. Studies on a series of fluorobenzils have been crucial in understanding structure-activity relationships, where the 1,2-dione moiety is a key chemotype for biological activity. nih.govnih.gov The position and nature of the fluorine substituent can modulate the electronic properties of this dione (B5365651) system, which is reflected in the vibrational spectra. nih.gov

Vibrational Analysis and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₉FO₂), the calculated exact mass is approximately 228.0586 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 228. The fragmentation pattern would likely be dominated by cleavage adjacent to the carbonyl groups (α-cleavage), which is characteristic of ketones. Key expected fragments include:

m/z 123 [C₇H₄FO]⁺: Loss of the benzoyl radical (C₆H₅CO•) results in the formation of the 4-fluorobenzoyl cation. This is often a very stable and abundant fragment.

m/z 105 [C₇H₅O]⁺: Loss of the 4-fluorobenzoyl radical (FC₆H₄CO•) leads to the formation of the benzoyl cation. The relative abundance of the m/z 123 and m/z 105 peaks can provide information about the relative bond strengths.

m/z 95 [C₆H₄F]⁺: Subsequent loss of carbon monoxide (CO) from the 4-fluorobenzoyl cation (m/z 123) gives the 4-fluorophenyl cation.

m/z 77 [C₆H₅]⁺: Loss of CO from the benzoyl cation (m/z 105) yields the phenyl cation.

These characteristic fragments allow for the confident identification of the this compound structure and distinguish it from other isomers.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. The technique measures the mass-to-charge ratio (m/z) to several decimal places, distinguishing between compounds that may have the same nominal mass. For this compound, with the chemical formula C₁₄H₉FO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. ufrgs.br

The identity of this compound as 1-(4-fluorophenyl)-2-phenylethane-1,2-dione has been confirmed through its synthesis and characterization using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org Based on its confirmed formula, the theoretical exact mass can be determined.

| Element | Count | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Theoretical Monoisotopic Mass | 228.058658 |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net While specific experimental tandem mass spectra for this compound are not widely published, a fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and the known behavior of α-diketones and related fluorinated compounds. figshare.com

In a typical MS/MS experiment using collision-induced dissociation (CID), the molecular ion (M⁺˙) of this compound (m/z 228.06) would be expected to fragment primarily at the weak C-C bond between the two carbonyl groups. This cleavage would lead to the formation of two key acylium ions: the benzoyl cation and the 4-fluorobenzoyl cation. The 4-fluorobenzyl moiety is known to be a stable fragment in the mass spectrometry analysis of larger molecules.

| Fragment Ion | Structure | m/z (Monoisotopic) | Proposed Origin |

|---|---|---|---|

| Benzoyl cation | [C₆H₅CO]⁺ | 105.03 | α-cleavage |

| 4-Fluorobenzoyl cation | [FC₆H₄CO]⁺ | 123.02 | α-cleavage |

| Phenyl cation | [C₆H₅]⁺ | 77.04 | Loss of CO from benzoyl cation |

| 4-Fluorophenyl cation | [FC₆H₄]⁺ | 95.03 | Loss of CO from 4-fluorobenzoyl cation |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light in the UV or visible range. google.com

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the entire conjugated system, comprising the two phenyl rings and the α-dicarbonyl group (benzil moiety). Like the parent compound benzil, this compound is expected to exhibit two characteristic absorption bands. sapub.org

π → π* Transition : A strong absorption band at shorter wavelengths, typically in the range of 260-320 nm. sapub.orgrsc.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the extensive conjugated system. For fluorinated benzil derivatives in toluene, this transition appears as a major signal around 290-315 nm. sapub.org

n → π* Transition : A much weaker absorption band at longer wavelengths, around 380-420 nm. sapub.orgmdpi.com This corresponds to the promotion of a non-bonding electron (from one of the oxygen lone pairs) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its low intensity (low molar absorptivity, ε). google.com Studies of similar fluorinated benzils show this very weak absorption at around 400 nm. sapub.org

Environmental Effects on Absorption Spectra

The polarity of the solvent can influence the energy of the molecular orbitals involved in electronic transitions, leading to shifts in the absorption maxima (solvatochromism). Current time information in Bangalore, IN. For this compound, the expected effects are:

n → π* Transition : Increasing solvent polarity typically causes a hypsochromic (blue) shift in the n → π* transition. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atoms through dipole-dipole interactions or hydrogen bonding, lowering their ground-state energy. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength.

π → π* Transition : The effect of solvent polarity on the π → π* transition is generally smaller but often results in a slight bathochromic (red) shift. The π* excited state is typically more polar than the π ground state, and it is therefore stabilized more by polar solvents, which reduces the energy gap for the transition. Current time information in Bangalore, IN.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis of crystalline materials by single-crystal X-ray diffraction provides detailed information about the unit cell dimensions and the precise arrangement of atoms within the crystal lattice. While this technique has been successfully applied to numerous symmetrically and asymmetrically substituted benzil derivatives, a solved single-crystal structure for this compound has not been reported in the surveyed scientific literature.

However, analysis of the closely related compound, 4,4'-difluorobenzil, shows an s-trans conformation with elongated central C-C bonds, which act to minimize dipole-dipole repulsions between the carbonyl groups. Its crystal lattice is stabilized by weak C–H···O hydrogen bonds and π-π interactions. It is highly probable that this compound would adopt a similar skewed α-dicarbonyl conformation in the solid state, influenced by a combination of steric and electronic factors, with crystal packing dictated by weak intermolecular forces.

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Crystal engineering aims to design and synthesize functional solid-state structures with desired properties by controlling intermolecular interactions.

Despite the importance of these fields, a review of the available scientific literature indicates a lack of specific studies focused on the polymorphism and crystal engineering of this compound. While research has been conducted on the crystal structures of related compounds or more complex molecules containing a 4-fluorobenzoyl moiety, dedicated investigations into the different crystalline forms of this compound or the deliberate manipulation of its crystal packing through engineering strategies have not been reported. nih.gov

Therefore, detailed research findings, including data tables on different polymorphic forms and their crystallographic parameters for this compound, are not available in the public domain based on the conducted searches. Further research would be required to explore the potential polymorphic behavior and apply crystal engineering principles to this specific compound.

Medicinal Chemistry and Biological Activity of 4 Fluorobenzil Derivatives

Design and Synthesis of Bioactive 4-Fluorobenzil Analogs

The strategic design and synthesis of this compound analogs are pivotal in developing compounds with tailored biological activities. Researchers have employed various strategies to enhance their potency and selectivity as enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies for Target Modulation

Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features of this compound derivatives that govern their inhibitory activity. The 1,2-dione moiety is essential for enzyme inhibition. researchgate.netacs.org The potency of these compounds is also influenced by the presence and substitution patterns on the benzene (B151609) rings. researchgate.netacs.org

Key findings from SAR studies on benzil (B1666583) analogs, including fluorinated derivatives, indicate that:

Aromaticity is crucial: The presence of aromatic rings is important for potent inhibitory activity, though not strictly essential if high hydrophobicity is achieved. acs.orgnih.govresearchgate.net Replacing the benzene rings with heterocyclic substituents generally leads to an increase in the inhibition constant (Kᵢ), signifying weaker inhibition. acs.orgresearchgate.netnih.gov

Hydrophobicity enhances potency: An increase in the hydrophobicity of the molecule, often quantified by a higher clogP value, tends to result in more potent carboxylesterase (CE) inhibitors. nih.gov

Substitution matters: Substitutions on the benzene rings can confer increased selectivity towards CEs from different species. acs.orgnih.gov For instance, the introduction of fluorine atoms can modulate the electronic properties and, consequently, the inhibitory activity of the compounds. nih.gov

Rational Design of Enhanced Potency and Selectivity

Rational design approaches have leveraged the insights from SAR studies to create this compound analogs with improved inhibitory profiles. A significant aspect of this design process is the manipulation of the dihedral angle of the 1,2-dione moiety. researchgate.netnih.gov The planarity of the two carbonyl oxygen atoms plays a critical role in determining the selectivity between different human carboxylesterase isoforms. researchgate.netnih.gov

Specifically, when the carbonyl oxygen atoms are in a cis-coplanar arrangement, the compounds tend to show specificity for human liver carboxylesterase (hCE1). researchgate.net Conversely, a non-planar or trans-coplanar orientation of these oxygen atoms leads to more potent inhibition of human intestinal carboxylesterase (hiCE). researchgate.net This structural insight has been validated across numerous 1,2-dione inhibitors and forms a cornerstone for designing isoform-selective inhibitors. researchgate.net

Furthermore, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been successfully employed to build predictive models for the inhibitory activity of benzil analogs. researchgate.netresearchgate.net These models, which show excellent correlation between predicted and experimental Kᵢ values, have been instrumental in the in silico design of novel and more effective CE inhibitors. researchgate.netnih.gov For example, based on these models, it was predicted and subsequently confirmed that 2,2'-naphthil would be a highly potent inhibitor of mammalian CEs, exhibiting a Kᵢ value of 1 nM against a rabbit liver CE. acs.orgresearchgate.netnih.gov

The synthesis of these rationally designed compounds often involves multi-step processes. For instance, fluorobenzil derivatives can be synthesized from the corresponding fluorinated benzaldehydes. rowan.edu These aldehydes undergo a reaction to form an α-hydroxyketone (benzoin), which is then oxidized to yield the final 1,2-diketone (benzil) structure. rowan.edu

Enzyme Inhibition and Modulatory Effects

The primary biological activity of interest for this compound and its derivatives is their ability to inhibit enzymes, particularly carboxylesterases.

Carboxylesterase (CE) Inhibition by Fluorobenzils

Fluorobenzil analogs have emerged as potent inhibitors of mammalian carboxylesterases, with Kᵢ values often in the nanomolar to low micromolar range. nih.gov These enzymes are crucial in the metabolism of a wide array of ester-containing drugs and xenobiotics. nih.govresearchgate.net The inhibition of CEs can, therefore, modulate the half-life, bioavailability, and toxicity of these therapeutic agents. researchgate.netnih.gov

A study on a series of symmetrical fluorobenzils revealed their efficacy as CE inhibitors against human intestinal carboxylesterase (hiCE), human carboxylesterase 1 (hCE1), and rabbit liver carboxylesterase (rCE). nih.gov While fluorine substitution did not consistently lead to a dramatic increase in potency compared to the parent benzil molecule, several fluorinated analogs demonstrated significant inhibitory activity. nih.gov

Table 1: Inhibitory Activity (Kᵢ) of Selected Fluorobenzil Analogs against Mammalian Carboxylesterases

| Compound | Structure | hiCE Kᵢ (nM) | hCE1 Kᵢ (nM) | rCE Kᵢ (nM) |

|---|---|---|---|---|

| Benzil | 15.1 | 45.1 | 103 | |

| 1,2-bis(4-fluorophenyl)ethane-1,2-dione | 15.3 | 66.8 | 13.9 | |

| 1,2-bis(2-fluorophenyl)ethane-1,2-dione | 14.1 | 102 | 11.2 | |

| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | 11.8 | 32.5 | 3.3 | |

| 1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-dione | 2840 | 1190 | 1340 |

Data sourced from Hicks et al., 2007. nih.gov

Mechanisms of CE Inhibition by 1,2-Dione Moiety

The inhibitory action of benzil and its analogs, including this compound, is attributed to the interaction of the 1,2-dione moiety with the active site of the carboxylesterase. The established mechanism involves the catalytic triad (B1167595) (serine, histidine, and glutamic acid) present in the enzyme's active site. nih.gov

The process begins with a nucleophilic attack by the catalytic serine's hydroxyl group (Oγ) on one of the carbonyl carbons of the 1,2-dione. nih.govnih.gov This attack forms a transient, but relatively stable, tetrahedral intermediate. nih.gov In a typical ester substrate, the corresponding intermediate would have a C-O bond that is readily cleaved. However, in the 1,2-dione inhibitors, this is a C-C bond, which is stronger and less polarized. nih.gov Consequently, this bond does not break, and the enzyme remains trapped in this intermediate state, leading to its inhibition. nih.govnih.gov This mode of inhibition has been described as partially competitive. nih.gov

Isoform Selectivity in Mammalian Carboxylesterases

An important aspect of the medicinal chemistry of benzil derivatives is their ability to exhibit isoform selectivity among mammalian carboxylesterases, particularly between the human intestinal (hiCE) and liver (hCE1) forms. researchgate.net These two isoforms share 47% amino acid sequence identity. metabolomics.se

As previously mentioned, the planarity of the 1,2-dione moiety is a key determinant of this selectivity. researchgate.netnih.gov Compounds with a cis-coplanar dione (B5365651) structure favor inhibition of hCE1, while those with a non-planar or trans-coplanar dione are more potent against hiCE. researchgate.net This selectivity is thought to arise from steric interactions and repulsions within the respective enzyme active sites. metabolomics.se

Furthermore, quantitative structure-activity relationship (QSAR) analyses have revealed that the volume of the substituents on the aromatic rings is a critical parameter for isoform selectivity. researchgate.netnih.gov By modulating the size and position of these substituents, it is possible to fine-tune the inhibitory profile of the compounds, favoring one CE isoform over another. This ability to design isoform-selective inhibitors is crucial for developing targeted therapies that can modulate drug metabolism in specific tissues, such as the intestine or the liver, thereby potentially enhancing efficacy and reducing side effects. researchgate.net

Impact on Prodrug Activation (e.g., CPT-11 metabolism)

The anticancer agent CPT-11 (irinotecan) is a prodrug that requires conversion by carboxylesterase (CE) enzymes to its active, and significantly more cytotoxic, form, SN-38. eur.nlnih.gov The metabolism of CPT-11 is a critical factor in its efficacy and toxicity profile. eur.nl Human intestinal carboxylesterase (hiCE), also known as CES2, plays a role in the activation of CPT-11 in the gut, which can contribute to the dose-limiting toxicity of delayed-onset diarrhea. nih.govnih.gov

Researchers have investigated the use of specific inhibitors of hiCE to manage this toxicity. nih.gov While direct studies on this compound itself in this context are not detailed, the broader strategy involves developing selective inhibitors for hiCE. This approach aims to reduce the activation of CPT-11 in the gastrointestinal tract without affecting its conversion to SN-38 in tumor tissues, potentially improving the therapeutic window of the drug. nih.govnih.gov The development of PET radiotracers has been pursued to better understand and measure the enzymatic activation of CPT-11, which could aid in optimizing therapeutic strategies. uthsc.edu

Phosphodiesterase IV (PDE IV) Enzyme Activity Modulation

Phosphodiesterase IV (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.govnih.gov Inhibition of PDE4 has been explored as a therapeutic strategy for a variety of conditions, including inflammatory diseases like asthma and multiple sclerosis, due to its ability to modulate the activity of immune cells. nih.govgoogle.com

Compounds that inhibit PDE4 can suppress the release of inflammatory cytokines and inhibit the activation of various inflammatory cells. nih.govgoogle.com While the provided information does not specifically detail the activity of this compound derivatives as PDE4 inhibitors, the general class of PDE4 inhibitors is of significant interest in medicinal chemistry for its potential to treat a range of inflammatory and neurological disorders. nih.govnih.govgoogle.com The development of selective PDE4 inhibitors is an ongoing area of research aimed at maximizing therapeutic benefits while minimizing side effects such as nausea and vomiting. nih.govnih.gov

Tyrosinase Inhibition and Antimelanogenic Effects of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds

A significant area of research for 4-fluorobenzyl derivatives has been in the development of tyrosinase inhibitors for the treatment of hyperpigmentation disorders. nih.govnih.govresearchgate.net Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), and its inhibition can reduce excessive melanin production. mdpi.comunica.it

Researchers have synthesized and evaluated a series of compounds featuring the 4-(4-fluorobenzyl)piperazine moiety. nih.govnih.govresearchgate.net One particularly potent compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, demonstrated an IC₅₀ value of 0.18 μM, making it approximately 100 times more active than the reference compound, kojic acid (IC₅₀ = 17.76 μM). nih.govnih.govresearchgate.net This compound was found to be a competitive inhibitor of tyrosinase and also exhibited antimelanogenic effects in B16F10 melanoma cells without showing cytotoxicity. nih.govnih.govresearchgate.net

Docking and kinetic studies have provided insights into the mechanism of action, suggesting that the 4-fluorobenzyl group plays a key role in binding to the active site of the enzyme. nih.govunica.it The synthesis of these compounds generally involves coupling 4-(4-fluorobenzyl)piperazine with various acyl chlorides or carboxylic acids. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Key Findings |

| [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 | ~100-fold more active than kojic acid; competitive inhibitor; antimelanogenic effects in vitro. nih.govnih.govresearchgate.net |

| 4-(4-fluorobenzyl)piperazin-1-yl](phenyl)methanone | Tyrosinase | Low micromolar | Displayed inhibitory effects. unica.it |

| 4-(4-fluorobenzyl)piperazin-1-yl](2-methylphenyl)methanone | Tyrosinase | 5.25 | Active inhibitor. unica.it |

| Kojic Acid (Reference) | Tyrosinase | 17.76 | Standard reference inhibitor. nih.govresearchgate.netunica.it |

Antimicrobial and Antifungal Activity of 4-Fluorobenzyl-Containing Heterocycles (e.g., 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydroresearchgate.netmdpi.comlmaleidykla.lttriazolo[4,3-a]pyrazin-8(7H)-one)

The 4-fluorobenzyl group has been incorporated into various heterocyclic structures to explore their antimicrobial and antifungal properties. One such compound, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazin-8(7H)-one, has shown notable activity. lmaleidykla.ltlmaleidykla.lt

This particular derivative was identified as having the highest antimicrobial activity against gram-negative bacteria among a series of synthesized compounds, with a minimum inhibitory concentration (MIC) of 12.5 µg/ml and a minimum bactericidal concentration (MBC) of 25.0 µg/ml. lmaleidykla.ltlmaleidykla.lt The broader class of compounds based on the nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine nucleus is recognized for its potential antimicrobial activity. lmaleidykla.ltlmaleidykla.lt The synthesis of these compounds allows for various substitutions, enabling the creation of a diverse library for pharmacological screening. lmaleidykla.lt The development of reliable analytical methods, such as non-aqueous potentiometric titration, has been established for the quantitative analysis of these potential pharmaceutical agents. lmaleidykla.ltlmaleidykla.lt

| Compound | Activity | Target Organisms | MIC (µg/mL) | MBC (µg/mL) |

| 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazin-8(7H)-one | Antimicrobial | Gram-negative bacteria | 12.5 | 25.0 |

Applications in Radiopharmaceutical Development

The fluorine atom in the this compound structure makes it an ideal candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. mdpi.comrsc.org

The synthesis of ¹⁸F-labeled compounds is a cornerstone of PET tracer development. rsc.org For molecules containing a this compound moiety, this often involves a "building block" approach, where a precursor molecule is synthesized and then radiolabeled with ¹⁸F in the final steps. rsc.org For example, N-succinimidyl 4-[¹⁸F]-fluorobenzoate ([¹⁸F]SFB) is a common reagent used to label proteins and other molecules with ¹⁸F. mdpi.com This process typically involves producing aqueous [¹⁸F]fluoride from a cyclotron, followed by a semi-automated synthesis to create the [¹⁸F]SFB, which is then conjugated to the target molecule. mdpi.com

Another approach is direct nucleophilic heteroaromatic substitution, which has been used to automate the synthesis of radiotracers like [¹⁸F]DCFPyL, a PSMA-targeted imaging agent. d-nb.info These methods aim to produce the final radiotracer with good radiochemical yield and purity for clinical use. d-nb.infonih.gov

The Tropomyosin receptor kinase (Trk) family, particularly TrkB, is a significant target in both neuroscience and oncology. mdpi.comnih.govnih.gov TrkB is involved in neuronal survival and differentiation and is overexpressed in various cancers. mdpi.comnih.gov This has driven the development of ¹⁸F-labeled radiotracers to non-invasively image TrkB expression and target engagement of Trk inhibitors. mdpi.com

PET radiotracers have been designed and synthesized to identify the presence of TrkB. uthsc.edu For instance, research has focused on developing small-molecule kinase inhibitors that can be labeled with ¹⁸F. mdpi.com These radiotracers are crucial for understanding the spatiotemporal changes in Trk receptor density in diseases like Alzheimer's and for monitoring the effectiveness of anticancer therapies targeting NTRK gene fusions. mdpi.comnih.gov

| Radiotracer Application | Target | Key Findings |

| [¹⁸F]FB-IL-2 | Activated T-cells | Allows for PET imaging of tumor-infiltrating T-cells. mdpi.com |

| [¹⁸F]DCFPyL | Prostate-specific membrane antigen (PSMA) | High, specific uptake in PSMA-positive tumors. d-nb.info |

| [¹⁸F]QMICF | Pan-Trk inhibitor | Developed for Trk brain and tumor imaging. mdpi.com |

| TrkB-targeted PET tracers | Tropomyosin receptor kinase B (TrkB) | Potential to identify TrkB presence for therapy planning in neuroblastoma. uthsc.edu |

Synthesis of ¹⁸F-Labeled this compound for PET Imaging

Potential in Anti-inflammatory and Analgesic Drug Development